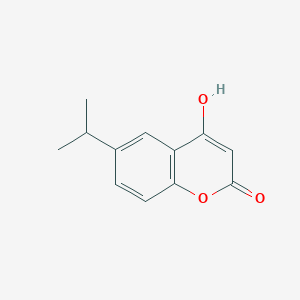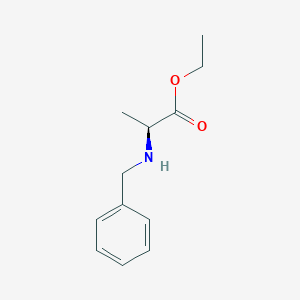
4-Chloroquinoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroquinoline-7-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C10H7ClN2O and is characterized by a quinoline ring system substituted with a chlorine atom at the 4th position and a carboxamide group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization to form 4-chloroquinoline. The carboxamide group can then be introduced through a reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloroquinoline-7-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-7-carboxylic acid or reduction to form this compound derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives with potential biological activities.
Oxidation and Reduction: Products include quinoline-7-carboxylic acid and reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Chloroquinoline-7-carboxamide has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Chloroquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Amodiaquine: Another antimalarial drug with a similar structure but with an additional hydroxyl group.
Quinoline-7-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group at the 7th position.
Uniqueness: 4-Chloroquinoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxamide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
178984-42-4 |
|---|---|
Fórmula molecular |
C10H7ClN2O |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
4-chloroquinoline-7-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-5-6(10(12)14)1-2-7(8)9/h1-5H,(H2,12,14) |
Clave InChI |
FIMOQXLNZMESNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


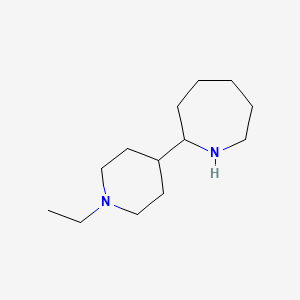
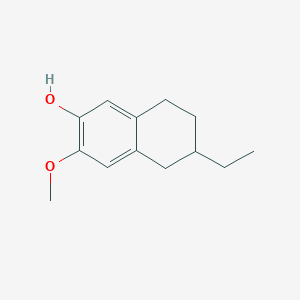
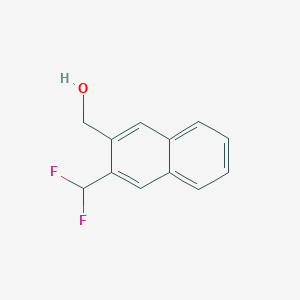
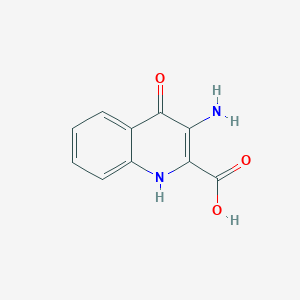
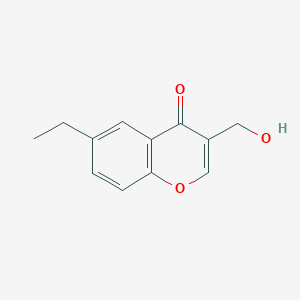
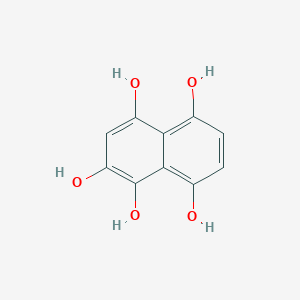

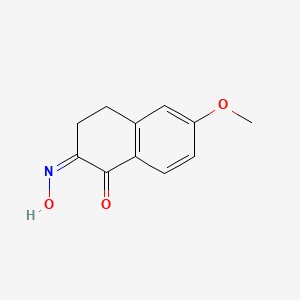
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
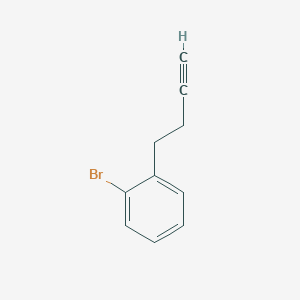
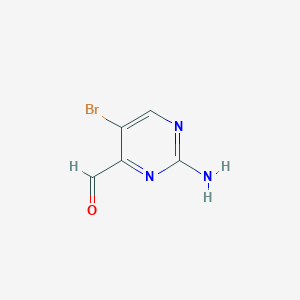
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
